1-(Butylamino)-4-methoxyanthracene-9,10-dione
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Overview
Description
1-(Butylamino)-4-methoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used as dyes and pigments. This particular compound features a butylamino group and a methoxy group attached to the anthracene core, which significantly influences its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylamino)-4-methoxyanthracene-9,10-dione typically involves the following steps:
Nitration: The anthracene core undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups.
Alkylation: The amino groups are then alkylated with butyl groups.
Methoxylation: Finally, a methoxy group is introduced to complete the synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow alkylation and methoxylation. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(Butylamino)-4-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The butylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinones depending on the substituent introduced.
Scientific Research Applications
1-(Butylamino)-4-methoxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized as a dye in textile and paper industries.
Mechanism of Action
The mechanism of action of 1-(Butylamino)-4-methoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication. This property is particularly useful in anticancer research, where it can induce apoptosis in cancer cells.
Comparison with Similar Compounds
- 1-(Butylamino)-anthraquinone
- 1-(Methoxy)-anthraquinone
- 1-(Amino)-4-methoxyanthracene-9,10-dione
Uniqueness: 1-(Butylamino)-4-methoxyanthracene-9,10-dione is unique due to the presence of both butylamino and methoxy groups, which confer distinct chemical properties and reactivity. Compared to its analogs, this compound exhibits enhanced solubility and stability, making it more suitable for various applications in research and industry.
Biological Activity
1-(Butylamino)-4-methoxyanthracene-9,10-dione is a synthetic compound belonging to the anthraquinone class, notable for its diverse biological activities. This compound has been investigated primarily for its potential anticancer properties, along with antibacterial and antifungal effects. The structural modifications, including the presence of butylamino groups and a methoxy group, enhance its solubility and biological efficacy.
- Molecular Formula : C22H26N2O2
- Molar Mass : 350.5 g/mol
The compound features two butylamino groups, which contribute to its solubility and biological activity. The methoxy group at the 4-position plays a crucial role in its chemical reactivity and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves several key reactions:
- Amination : Reaction of 1,4-dihydroxyanthracene-9,10-dione with butylamine.
- Methylation : Introduction of the methoxy group.
- Acylation : Further modifications to enhance biological properties.
Anticancer Properties
This compound has demonstrated significant cytotoxicity against various cancer cell lines. Research indicates that it induces apoptosis in cancer cells, making it a candidate for anticancer therapy.
- Case Study : A study reported that derivatives of this compound were effective against drug-resistant cancer cell lines, particularly those with p53 mutations or P-glycoprotein overexpression .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Induces apoptosis via mitochondrial pathway |
HeLa (Cervical Cancer) | 15 | Inhibits topoisomerase I activity |
A549 (Lung Cancer) | 20 | Disrupts cellular signaling pathways |
Antibacterial Activity
The compound also exhibits antibacterial properties against various bacterial strains. Its effectiveness varies based on the structure and concentration.
- Minimum Inhibitory Concentration (MIC) values indicate moderate activity against:
Antifungal Activity
Preliminary studies suggest potential antifungal effects; however, more research is needed to establish efficacy against specific fungal strains.
The mechanisms underlying the biological activities of this compound include:
- DNA Interaction : The compound interacts with DNA, leading to disruption of replication and transcription processes.
- Protein Binding : It may bind to various proteins involved in cell signaling pathways, altering their function and leading to apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
1,4-Diaminoanthraquinone | Two amino groups | Strong anticancer activity |
2-Methoxyanthraquinone | Methoxy group at position 2 | Moderate anticancer activity |
Oil Blue 35 | Anthraquinone dye | Primarily industrial applications |
1-(Butylamino)-2-methoxyanthraquinone | One butylamino group | Different solubility properties |
This table highlights the unique positioning of this compound within the anthraquinone family due to its dual butylamino substitutions and methoxy group.
Properties
CAS No. |
82874-66-6 |
---|---|
Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-(butylamino)-4-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H19NO3/c1-3-4-11-20-14-9-10-15(23-2)17-16(14)18(21)12-7-5-6-8-13(12)19(17)22/h5-10,20H,3-4,11H2,1-2H3 |
InChI Key |
VCURDJCRIQMGEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C(=C(C=C1)OC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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